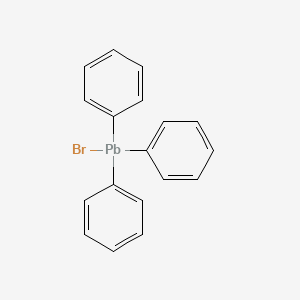

Bromo(triphenyl)plumbane

Description

Properties

IUPAC Name |

bromo(triphenyl)plumbane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.BrH.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLFYKFRSBDOTE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrPb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301208 | |

| Record name | bromo(triphenyl)plumbane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894-06-4 | |

| Record name | Bromotriphenyllead(IV) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bromo(triphenyl)plumbane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent-Based Synthesis

The most well-documented method involves the reaction of triphenylplumbyl lithium [(C₆H₅)₃PbLi] with bromine or brominated electrophiles. This approach leverages the nucleophilic character of the plumbyl anion to form the Pb–Br bond. A typical procedure involves:

-

Generating (triphenylplumbyl)lithium by reacting triphenyllead chloride [(C₆H₅)₃PbCl] with lithium metal in anhydrous diethyl ether.

-

Introducing bromine (Br₂) or an alkyl bromide (e.g., methyl bromide) to the reaction mixture at −78°C, yielding this compound and lithium halide byproducts.

Key parameters influencing yield include:

-

Solvent choice : Tetrahydrofuran (THF) enhances reaction kinetics compared to diethyl ether due to its higher polarity.

-

Temperature control : Subzero temperatures minimize side reactions such as Pb–Pb bond formation.

Representative Reaction:

Halogen Exchange Reactions

An alternative route employs halogen exchange between triphenyllead chloride and bromine sources. For example, treating (C₆H₅)₃PbCl with hydrogen bromide (HBr) in dichloromethane facilitates chloride-to-bromide substitution:

This method achieves moderate yields (60–75%) but requires careful control of stoichiometry to avoid over-bromination.

Oxidative Bromination of Triphenylplumbane

Recent studies explore the direct bromination of triphenylplumbane [(C₆H₅)₃PbH] using N-bromosuccinimide (NBS) under radical initiation. This method avoids harsh reagents and operates at ambient temperatures:

Yields exceed 80% when azobisisobutyronitrile (AIBN) initiates the radical chain process.

Comparative Analysis of Synthesis Methods

Mechanistic Insights and Side Reactions

Competing Pathways in Grignard Synthesis

The reaction of (C₆H₅)₃PbLi with Br₂ is susceptible to:

Chemical Reactions Analysis

Types of Reactions: Bromo(triphenyl)plumbane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as halides or organometallic reagents.

Oxidation and Reduction Reactions: The lead center can undergo oxidation or reduction, altering the oxidation state of the lead atom.

Coupling Reactions: The phenyl groups can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium halides and Grignard reagents. These reactions are typically carried out in polar solvents like dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride are employed in anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted triphenyllead compounds.

Oxidation Reactions: Products include lead oxides and other oxidized lead species.

Reduction Reactions: Products include reduced lead species and phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Bromo(triphenyl)plumbane is characterized by its triphenyl lead structure, where a bromine atom is bonded to a lead center surrounded by three phenyl groups. This configuration imparts distinctive chemical reactivity and stability, making it useful in several applications.

Analytical Chemistry

a. Trace Metal Analysis

This compound is utilized as a reagent in the analysis of trace metals. Its ability to form stable complexes with various anions allows for the selective extraction and detection of heavy metals in environmental samples. For instance, studies have shown that it can effectively separate lead from complex matrices, facilitating accurate quantification using techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .

b. Calibration Standards

In analytical laboratories, this compound serves as a calibration standard for determining the concentration of lead in samples. The compound’s known stability and predictable behavior under various conditions make it an ideal candidate for creating reference materials used in quality control processes .

Materials Science

a. Synthesis of Organolead Compounds

This compound is employed in the synthesis of other organolead compounds, which are significant in developing new materials for electronics and optoelectronics. The compound acts as a precursor for lead-based perovskite materials used in solar cells and light-emitting devices, showcasing its potential in renewable energy technologies .

b. Polymer Additives

In polymer chemistry, this compound can be incorporated as an additive to enhance the thermal stability and flame retardant properties of polymers. Its presence helps modify the physical properties of materials without significantly altering their mechanical integrity .

Environmental Studies

a. Environmental Monitoring

Due to its lead content, this compound is relevant in environmental monitoring studies focused on lead contamination. It aids researchers in understanding the behavior of lead compounds in soil and water systems, contributing to assessments of ecological risks associated with heavy metal pollution .

b. Toxicity Studies

Research into the toxicity of this compound has revealed insights into the health impacts of organolead compounds. Studies indicate that exposure to such compounds can lead to various health issues, prompting investigations into safer alternatives and remediation strategies for contaminated environments .

Case Studies

Mechanism of Action

The mechanism of action of bromo(triphenyl)plumbane involves the interaction of the lead center with various molecular targets. The lead atom can form coordination complexes with nucleophiles, facilitating substitution reactions. The phenyl groups provide stability to the compound, allowing it to participate in various chemical transformations. The bromine atom acts as a leaving group in substitution reactions, enabling the formation of new bonds.

Comparison with Similar Compounds

Bromo(triphenyl)plumbane can be compared to other organolead compounds based on substituent groups, halogen type, and reactivity trends. Below is a systematic analysis:

Substituent Group Variations

The nature of substituents (alkyl vs. aryl) significantly impacts stability, solubility, and reactivity:

| Compound Name | CAS Number | Substituents | Key Properties |

|---|---|---|---|

| This compound | 894-06-4 | 3 phenyl, 1 Br | High steric hindrance, low volatility |

| Bromo(triethyl)plumbane | 41141-89-3 | 3 ethyl, 1 Br | Higher reactivity, lower thermal stability |

| Bromo(trimethyl)plumbane | 6148-48-7 | 3 methyl, 1 Br | Volatile, prone to decomposition |

| Methoxy(triphenyl)plumbane | 17393-74-7 | 3 phenyl, 1 OCH₃ | Polar, moderate hydrolytic stability |

Key Findings :

- Aryl-substituted plumbanes (e.g., triphenyl derivatives) exhibit greater steric protection and thermal stability due to the bulky phenyl groups .

- Alkyl-substituted plumbanes (e.g., triethyl or trimethyl) are more reactive but less stable, often decomposing under ambient conditions .

Halogen-Type Variations

The halogen atom (Br, Cl, I) influences bond strength and substitution reactivity:

| Compound Name | CAS Number | Halogen (X) | Pb–X Bond Strength* | Reactivity in SN² Reactions |

|---|---|---|---|---|

| This compound | 894-06-4 | Br | Moderate | Intermediate |

| Chloro(triphenyl)plumbane | 1153-06-6 | Cl | Stronger | Lower |

| Iodo(triphenyl)plumbane | 894-07-5 | I | Weaker | Higher |

Key Findings :

- Pb–Br bonds (bromo derivatives) balance moderate bond strength and leaving-group ability, making them versatile in substitution reactions.

- Pb–I bonds (iodo derivatives) are weaker, favoring faster substitution but reduced stability .

Functional Group Derivatives

Substituents beyond halogens and hydrocarbons alter electronic and chemical behavior:

| Compound Name | CAS Number | Functional Group | Application/Reactivity |

|---|---|---|---|

| Triphenyl(prop-2-enyl)plumbane | 38795-78-7 | Allyl group | Potential in polymerization initiators |

| Triphenyl(phenylsulfanyl)plumbane | 15590-77-9 | Sulfur-containing | Enhanced nucleophilicity in S-centered reactions |

Key Findings :

Biological Activity

Overview of Bromo(triphenyl)plumbane

This compound, a lead-containing compound, is recognized for its unique structural properties due to the presence of both bromine and triphenyl groups attached to a lead atom. The compound has been studied primarily in the context of its chemical reactivity and potential applications in organic synthesis.

Toxicity and Health Effects

Lead compounds, including this compound, are known for their toxicity. Lead exposure can lead to various health issues, including:

- Neurological Effects : Lead is a neurotoxin that can affect cognitive functions and behavior, particularly in children.

- Hematological Effects : It can interfere with hemoglobin synthesis, leading to anemia.

- Renal Effects : Chronic exposure may result in kidney damage.

The specific biological activity of this compound has not been extensively documented in the literature. However, its potential as a toxic agent aligns with the general understanding of lead compounds.

Case Studies and Research Findings

- Chemical Reactivity : Studies have shown that organolead compounds can engage in various chemical reactions, such as nucleophilic substitutions. This reactivity may influence their biological interactions.

- Environmental Impact : Research indicates that organolead compounds can accumulate in biological systems, posing risks to both human health and the environment. The persistence of such compounds can lead to long-term ecological effects.

- Regulatory Status : Due to the known hazards associated with lead compounds, many jurisdictions have implemented strict regulations governing their use and disposal. The Environmental Protection Agency (EPA) monitors substances like this compound under various toxic substance control acts.

Data Summary Table

| Study/Source | Findings | Relevance |

|---|---|---|

| Toxicological Reviews | Lead exposure linked to neurological deficits | Highlights health risks of lead compounds |

| Environmental Studies | Organolead compounds' persistence in ecosystems | Indicates potential ecological hazards |

| Regulatory Reports | Monitoring and regulation of lead substances | Ensures safety standards are upheld |

Q & A

Q. What are the standard synthetic routes for bromo(triphenyl)plumbane, and how do reaction conditions influence yield?

this compound ([894-06-4]) is typically synthesized via halogen exchange reactions. For example, triphenylplumbane derivatives often undergo substitution with brominating agents like HBr or Br₂ under inert atmospheres. Reaction temperatures (0–25°C) and solvent polarity (e.g., dichloromethane vs. toluene) critically affect yield due to the sensitivity of Pb–C bonds to steric and electronic effects . A comparative table of methods is provided below:

| Method | Reagents/Conditions | Yield (%) | Purity (NMR) | Reference |

|---|---|---|---|---|

| Halogen exchange | HBr, CH₂Cl₂, 0°C, 12 hr | 68 | >95% | |

| Oxidative bromination | Br₂, THF, RT, 6 hr | 52 | 90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

¹H/¹³C NMR : Distinctive aromatic proton signals (δ 7.2–7.6 ppm) and Pb–C coupling (~50 Hz) confirm triphenyl coordination. X-ray crystallography resolves Pb–Br bond lengths (typically 2.7–2.9 Å) and tetrahedral geometry . Mass spectrometry (EI-MS) identifies molecular ion peaks at m/z 563 ([M⁺]) and isotopic patterns consistent with Pb and Br .

Q. What safety protocols are essential when handling this compound?

Organolead compounds are neurotoxic and require glove-box use under argon. Waste must be treated with chelating agents (e.g., EDTA) to sequester Pb²⁺. PPE includes nitrile gloves, lab coats, and fume hoods with HEPA filters .

Advanced Research Questions

Q. How can conflicting crystallographic data on Pb–Br bond lengths be resolved?

Discrepancies in Pb–Br distances (e.g., 2.7 Å vs. 2.9 Å) arise from solvent polarity and crystal packing. Computational DFT studies (B3LYP/def2-TZVP) benchmarked against experimental data suggest van der Waals interactions in nonpolar solvents elongate bonds . Researchers should compare datasets using the same refinement software (e.g., SHELXL) to minimize methodological bias .

Q. What mechanistic insights explain this compound’s reactivity in cross-coupling reactions?

The bromo ligand acts as a leaving group, enabling transmetallation with Pd(0) catalysts. Kinetic studies (UV-Vis monitoring) show rate-determining oxidative addition of Pb–Br to Pd, with activation energies ~25 kJ/mol. Competing pathways (e.g., β-hydride elimination) are suppressed by bulky triphenyl groups .

Q. How do computational models predict this compound’s electronic properties?

DFT calculations (Gaussian 16, LANL2DZ basis set) reveal a HOMO localized on the Pb–Br bond (-6.2 eV) and LUMO on the Pb center (-1.8 eV), correlating with electrophilic reactivity. NBO analysis confirms hyperconjugative stabilization from Pb–C σ-bonds to Br .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) and trace moisture (~10 ppm H₂O) broaden signals. Paramagnetic impurities (e.g., PbO byproducts) distort integration ratios. Standardizing deuterated solvents and using anhydrous Na₂SO₄ filtration improves reproducibility .

Q. What causes discrepancies in reported catalytic efficiencies of this compound?

Variations in substrate scope (e.g., aryl vs. alkyl halides) and catalyst loading (1–5 mol%) account for efficiency differences. Control experiments with radical scavengers (TEMPO) confirm non-radical pathways in aryl systems but radical intermediates in alkyl couplings .

Methodological Guidance

Designing experiments to study Pb–Br bond cleavage kinetics:

- Use stopped-flow IR to monitor bond dissociation in real time.

- Vary temperature (10–50°C) and solvent dielectric constants (ε = 2–38).

- Apply Eyring plots to calculate ΔH‡ and ΔS‡ .

Optimizing computational workflows for organolead compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.